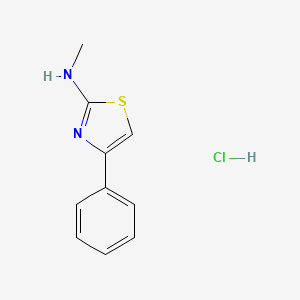

N-methyl-4-phenyl-1,3-thiazol-2-amine hydrochloride

Description

Properties

Molecular Formula |

C10H11ClN2S |

|---|---|

Molecular Weight |

226.73 g/mol |

IUPAC Name |

N-methyl-4-phenyl-1,3-thiazol-2-amine;hydrochloride |

InChI |

InChI=1S/C10H10N2S.ClH/c1-11-10-12-9(7-13-10)8-5-3-2-4-6-8;/h2-7H,1H3,(H,11,12);1H |

InChI Key |

TUVSXESEOIZADG-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC(=CS1)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-phenyl-1,3-thiazol-2-amine hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-phenylthiazol-2-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-phenyl-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted thiazole derivatives with various functional groups attached.

Scientific Research Applications

N-methyl-4-phenyl-1,3-thiazol-2-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence

Mechanism of Action

The mechanism of action of N-methyl-4-phenyl-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-methyl-4-phenyl-1,3-thiazol-2-amine hydrochloride with structurally related thiazol-2-amine derivatives, highlighting differences in substituents, molecular properties, and biological activities:

Key Structural and Functional Differences:

Substituent Effects on Bioactivity :

- SSR125543A (CRF1 antagonist) contains a bulky 4-methoxy-5-methylphenyl group and propargyl chain, enhancing receptor binding specificity . In contrast, the simpler N-methyl-4-phenyl-1,3-thiazol-2-amine lacks these groups, suggesting divergent therapeutic targets.

- N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine demonstrates how electron-withdrawing chlorine atoms improve antimicrobial activity , a feature absent in the methyl-phenyl variant.

Hydrochloride Salt Utility :

- Hydrochloride salts (e.g., This compound ) improve solubility and bioavailability compared to free bases, a critical factor in drug development .

Synthetic Pathways :

- Thiazol-2-amine derivatives are typically synthesized via cyclocondensation of thioureas with α-haloketones or through Hantzsch thiazole synthesis . For example, SSR125543A involves multi-step functionalization of the thiazole core , while simpler analogs like N-methyl-4-phenyl-1,3-thiazol-2-amine may be synthesized via direct alkylation .

Q & A

Q. What are the standard synthetic routes for N-methyl-4-phenyl-1,3-thiazol-2-amine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from thiazole precursors and methylamine derivatives. Key steps include cyclization of thioamide intermediates and subsequent N-methylation. Optimization involves controlling temperature (e.g., 60–80°C), solvent selection (e.g., ethanol or DMF), and catalysts like palladium or copper salts to enhance yield (70–85%) and purity. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

Standard characterization includes:

- NMR spectroscopy (¹H/¹³C) to confirm the thiazole ring structure and methylamine substitution.

- IR spectroscopy to identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹).

- Elemental analysis to verify molecular composition (C, H, N, S, Cl).

- HPLC-MS for purity assessment and molecular weight confirmation .

Q. What biological activities have been reported for this compound or its structural analogs?

Thiazol-2-amine derivatives exhibit diverse bioactivities:

- Antiparasitic activity : Analogous compounds (e.g., 4-phenyl-1,3-thiazol-2-amine derivatives) show anti-leishmanial effects with IC₅₀ values <10 µM in Leishmania models .

- Neurological applications : Structurally similar thiazoles act as corticotropin-releasing factor (CRF1) receptor antagonists, demonstrating nanomolar affinity (e.g., SSR125543A, pKᵢ ~8.7) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in thiazol-2-amine derivatives?

Single-crystal X-ray diffraction (using programs like SHELXL) enables precise determination of bond angles, torsion angles, and hydrogen bonding. For example, in related compounds (e.g., N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine), crystallography confirmed planar thiazole rings and intermolecular N–H···Cl interactions, critical for understanding packing efficiency and solubility .

Q. What challenges arise in scaling up synthesis while maintaining purity?

Scalability issues include:

Q. How can conflicting biological assay data (e.g., varying IC₅₀ values across studies) be reconciled?

Methodological factors to address:

- Assay conditions : Standardize cell lines (e.g., Leishmania promastigotes vs. amastigotes) and incubation times.

- Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS.

- Positive controls : Use reference compounds (e.g., miltefosine for anti-leishmanial studies) to calibrate results .

Q. What strategies are used to establish structure-activity relationships (SAR) for thiazol-2-amine derivatives?

- Substituent variation : Modify phenyl ring substituents (e.g., electron-withdrawing groups like Cl or NO₂) to assess impact on receptor binding.

- Pharmacophore modeling : Identify critical moieties (e.g., thiazole N-atom, methyl group) using docking studies (e.g., CRF1 receptor models) .

Q. What advanced pharmacological profiling is required for preclinical development?

- ADMET studies : Assess metabolic stability (e.g., liver microsome assays), blood-brain barrier penetration (e.g., PAMPA-BBB), and toxicity (e.g., Ames test).

- In vivo efficacy : Use stress-induced ACTH release models in rodents to evaluate CRF1 antagonism or Leishmania-infected macrophages for antiparasitic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.